molecular formula C24H26ClN3O3 B108583 Chloronicergoline CAS No. 38536-28-6

Chloronicergoline

Cat. No. B108583
CAS RN: 38536-28-6
M. Wt: 439.9 g/mol
InChI Key: DIRAHWOBGZRAEU-FVFQAYNVSA-N
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Description

Chloronicergoline is not directly mentioned in the provided papers. However, the papers do discuss various chlorine-containing compounds and their properties, which can be tangentially related to the study of chlorinated organic molecules like chloronicergoline. For instance, the paper titled "Chlorine: the only green element – towards a wider acceptance of its role in natural cycles" discusses the role of chlorine in natural and synthetic compounds, indicating the prevalence and importance of chlorine in environmental chemistry .

Synthesis Analysis

The synthesis of chloronicergoline is not explicitly covered in the provided papers. However, the paper "Synthetic Chlorins, Possible Surrogates for Chlorophylls, Prepared by Derivatization of Porphyrins" reviews the synthesis of chlorins, which are chlorinated macrocycles similar to chlorophyll . This paper could provide insights into the types of reactions and methods that might be used in the synthesis of chlorinated compounds like chloronicergoline.

Molecular Structure Analysis

While the molecular structure of chloronicergoline is not discussed, the paper "On the crystal structure of chlorine" provides information on the crystal structure of elemental chlorine, which could be foundational knowledge when considering the molecular structure of chlorinated organic compounds . Additionally, "The Redetermination of the Crystal and Molecular Structure of Chloral Hydrate" offers insights into the molecular structure of a specific chlorinated compound, chloral hydrate, which could be relevant when considering the structural aspects of chloronicergoline .

Chemical Reactions Analysis

The generation and reactions of chlorine atoms in aqueous solutions are discussed in "Generation and reactions of the chlorine atom in aqueous solution" . This paper could provide a basis for understanding the reactivity of chlorine atoms, which may be applicable to the chemical reactions involving chloronicergoline.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloronicergoline are not directly addressed in the provided papers. However, the paper "Chlorine-free synthesis: An overview" discusses the environmental and health constraints of chlorine use in synthesis, which could be relevant when considering the properties and safety of chloronicergoline . Additionally, the paper "Rational synthesis of meso-substituted chlorin building blocks" discusses the synthesis and properties of chlorins, which could be indirectly related to the properties of chloronicergoline .

Scientific Research Applications

Antiviral Research and COVID-19

Chloroquine, a derivative of chloronicergoline, has gained attention for its potential benefit in treating patients infected by the novel coronavirus (SARS-CoV-2). This interest stems from previous experiments with chloroquine in antiviral research, suggesting its potential utility in the current pandemic (Touret & de Lamballerie, 2020).

Cancer Therapy

Recent studies have explored the combination of Cabergoline (CAB) and Chloroquine (CQ) in suppressing the growth of pituitary adenomas and other cancers. In vitro and in vivo experiments indicate that this combination can effectively reduce cell proliferation and induce apoptosis, making it a promising option in tumor and cancer therapies (Lin et al., 2017).

Photodynamic Therapy for Skin Diseases

Chlorin, a derivative of chloronicergoline, has been utilized as a photosensitizer in photodynamic therapy. This approach is effective in treating various skin diseases, including acne vulgaris, psoriasis, papillomavirus infections, cutaneous leishmaniasis, and in skin rejuvenation. The therapy's mechanisms and clinical benefits have been cataloged in scientific research, highlighting its significant role in dermatological treatments (de Annunzio et al., 2019).

Water Treatment and Disinfection

Chlorine derivatives, closely related to chloronicergoline, are widely used in water treatment and disinfection. Studies have focused on the formation of byproducts during chlorination and their potential ecological and health effects. Research in this area includes the impact of chlorine on the productivity of entrained phytoplankton and the development of analytical methods for determining chlorine dioxide in water treatment (Carpenter et al., 1972), (Tzanavaras et al., 2007).

Bacterial Community Shift in Drinking Water Systems

Chlorination in drinking water systems significantly affects the bacterial community and antibiotic resistance. High-throughput sequencing and metagenomic approaches have shown that chlorination can alter bacterial community compositions, increasing the abundance of certain chlorine-resistant bacteria and promoting antibiotic resistance (Jia et al., 2015).

properties

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRAHWOBGZRAEU-FVFQAYNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959404
Record name (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloronicergoline

CAS RN

38536-28-6
Record name Ergoline-8-methanol, 1,6-dimethyl-10-methoxy-, 5-chloro-3-pyridinecarboxylate (ester), (8-beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038536286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Banno, S Horimoto, M Mabuchi - Journal of Chromatography B …, 1991 - Elsevier
… 5-Chloronicergoline was chosen as the internal standard because it shows similar chromatographic behaviour to nicergoline and its three metabolites, and is not affected by admixture …
Number of citations: 31 www.sciencedirect.com
L Merlini, M Pinza - Progress in Neuro-Psychopharmacology and …, 1989 - Elsevier
Merlini, Lucio and Mario Pinza: Trends in Searching for New Cognition Enhancing Drugs. Prog. Neuro-Psychopharmacol. & Biol. Psychiat. 1989,13 (Suppl.): s61–S75 1. 1. The great …
Number of citations: 25 www.sciencedirect.com
L Cvak - Ergot: the genus Claviceps, 1999 - chemistry.mdma.ch
This chapter contains information about all the therapeutically used ergot alkaloids and their manufacture. Not all such information can be found in the literature and supported by …
Number of citations: 18 chemistry.mdma.ch
GW Somsen, W Morden, ID Wilson - Journal of Chromatography A, 1995 - Elsevier
… The quantitative TLC-LSIMS of the semisynthetic alkaloid nicergoline (10o~-methoxy-l,6dimethylergoline-8/3 -methanol 5-bromonicotinic acid) with 5-chloronicergoline as an internal …
Number of citations: 95 www.sciencedirect.com

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